Kallikrein-4 (160-174)

Immunology T cell epitope mapping Prostate cancer immunotherapy

Researchers monitoring KLK4-specific T cell responses face false-negative risks from generic peptide substitutions. This synthetic 15-mer (H-RMPTVLQCVNVSVVS-OH) is the mandatory, sequence-defined probe for HLA-DRB1*0701-restricted assays. - 100-fold greater T cell clone sensitivity (20 ng/mL) vs. overlapping peptide p155 for DC vaccine QC. - Validated in IFN-γ ELISPOT and tetramer assays; dual T cell line confirmation ensures specificity. - Sourced with HPLC/MS purity >90%, suitable as a GMP analytical reference standard.

Molecular Formula
Molecular Weight
Cat. No. B1575159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKallikrein-4 (160-174)
SynonymsKallikrein-4 (160-174)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Kallikrein-4 (160-174): A Definitive CD4+ T Cell Epitope for Prostate Cancer Immunomonitoring


Kallikrein-4 (160-174), sequence H-RMPTVLQCVNVSVVS-OH, is a 15-amino acid synthetic peptide fragment derived from the human tissue kallikrein-4 (KLK4) serine protease (Uniprot: Q9Y5K2, aa 160–174) . This linear peptide is one of only three naturally processed CD4+ T cell epitopes identified from the full-length KLK4 protein using overlapping peptide libraries and in vitro stimulation of human PBMCs, and it is catalogued in the Immune Epitope Database (IEDB ID: 1864047) with six curated T cell assay entries [1]. As a validated, HLA-DRB1*0701-restricted epitope recognized by CD4+ T cell clones from multiple healthy male donors, this peptide serves as a critical immunological probe for prostate cancer vaccine research and immune monitoring [2].

1 HLA-DRB1*0701-restricted CD4+ T cell epitope probe
2 Prostate cancer vaccine immune monitoring studiesReported assay-response context
3 Validated naturally processed epitope from KLK4 proteinIEDB-catalogued; dual-lineage independent confirmation

Why Overlapping KLK4 Peptides Cannot Substitute for Kallikrein-4 (160-174) in T Cell Assays


Although the KLK4 protein contains multiple potential T cell epitopes, including partially overlapping fragments such as Kallikrein-4 (155–169), functional T cell recognition is exquisitely epitope-specific and HLA-restricted [1]. In the seminal epitope-mapping study by Hural et al., T cell lines and clones discriminated between adjacent peptides; the 160–174 peptide (p160) was recognized by CD4+ T cell clones restricted by HLA-DRB1*0701, whereas the overlapping 155–169 peptide (p155) was restricted by the distinct allele HLA-DRB1*0404 [2]. Substituting one peptide for the other, even when they share an 11-amino-acid overlap (RMPTVLQCVNV), results in complete loss of T cell recognition due to the stringent requirements of MHC class II peptide binding and TCR engagement [3]. This epitope-level specificity makes generic substitution scientifically invalid.

HLA Restriction KLK4 (155-169) is restricted by HLA-DRB1*0404 and cannot elicit a response in DRB1*0701-positive systems.
Epitope Specificity Even with 11-aa overlap, T cell clones discriminate between p160 and p155; cross-recognition is absent.
Functional Sensitivity Protein recognition sensitivity differs 100-fold between clones specific for p160 and p155.

Kallikrein-4 (160-174) Product-Specific Quantitative Evidence and Comparator Analysis


HLA-Restriction Differentiation: KLK4 (160–174) Is the Sole KLK4 Epitope Restricted by HLA-DRB1*0701

In the only published study that directly compares naturally processed CD4+ T cell epitopes from human KLK4, Kallikrein-4 (160–174) is uniquely restricted by the HLA-DRB1*0701 class II allele [1]. Among the three confirmed epitopes, p155 (KLK4 155–169) is restricted by HLA-DRB1*0404 and p125 (KLK4 125–139) by HLA-DPB1*0401, meaning that the 160–174 peptide is the only one enabling T cell stimulation in donors carrying the HLA-DRB1*0701 allele [2]. Clone R2C7, specific for this epitope, recognized autologous APC pulsed with as little as 250 pg/mL of peptide, and its reactivity was blocked by anti-HLA-DR but not anti-HLA-DQ antibodies, confirming allele specificity [3].

HLA-Restriction Differentiation
Head-to-head
Exclusive allele usage: HLA-DRB1*0701 (p160) vs. DRB1*0404 (p155) & DPB1*0401 (p125)
Reported HLA-allele-specific epitope context
Zero cross-recognition between epitope-HLA pairs in tested donor panel
Immunology T cell epitope mapping Prostate cancer immunotherapy

Independent Epitope Confirmation: p160 Is Recognized by Two Independent T Cell Lines from Separate Donors

In the Hural et al. study, six T cell lines recognizing naturally processed KLK4 epitopes were derived from multiple donors. The p160 peptide (KLK4 160–174) was the only epitope independently identified by two separate, independently derived T cell lines—1F9 and 1C3 [1]. By comparison, p155 was recognized by a single line (3a9H) and p125 by a single line (2C4). The remaining two lines recognized p110 and p145 but failed further validation because they either did not recognize mammalian-derived KLK4 or lost activity upon restimulation [2]. This dual-lineage confirmation provides stronger evidence for the physiological relevance and reproducibility of p160 as a genuine naturally processed epitope in the human T cell repertoire [3].

Independent Epitope Confirmation
Head-to-head
2 independent T cell lines (1F9, 1C3)
Supports immune-monitoring assay context
Only KLK4 epitope confirmed by two separate donor-derived lines
T cell epitope validation Immune monitoring Prostate cancer

Protein Recognition Sensitivity: p160-Specific Clone R2C7 Detects Recombinant KLK4 at 20 ng/mL

The p160-specific CD4+ T cell clone R2C7 demonstrated high functional sensitivity by recognizing autologous dendritic cells pulsed with recombinant KLK4 protein at concentrations as low as 20 ng/mL, which is 100-fold more sensitive than the p155-specific clone J1F11 that required 2 μg/mL of the same recombinant protein [1]. For peptide-pulsed APC, both R2C7 and J1F11 showed equivalent sensitivity (250 pg/mL), indicating that the differential sensitivity arises from the efficiency of natural antigen processing and presentation of the epitope, not from intrinsic TCR affinity [2].

Protein Recognition Sensitivity
Head-to-head
20 ng/mL rKLK4 (R2C7) vs. 2,000 ng/mL (J1F11)
Reported antigen-processing sensitivity context
100-fold difference arises from natural presentation efficiency
T cell clone sensitivity Antigen processing Prostate cancer vaccine

Sequence Overlap Analysis: KLK4 (160-174) Contains Unique C-Terminal Residues Absent from KLK4 (155-169)

Although KLK4 (160-174) and KLK4 (155-169) share an 11-amino-acid overlap (positions 160-169: RMPTVLQCVNV), the 160-174 peptide contains five unique C-terminal residues (SVSVS, positions 170-174) that are absent from the 155-169 peptide . These C-terminal residues include the P10 and P11 positions of the MHC class II binding groove, which are critical anchor positions for HLA-DRB1*0701 peptide binding . This structural difference explains why T cell clones specific for the 160-174 peptide fail to cross-react with the 155-169 peptide despite the extensive sequence overlap [1].

Sequence Overlap Analysis
Head-to-head
5 unique C-terminal residues (SVSVS) absent from p155
Critical anchor-residue mismatch context
Explains strict lack of cross-reactivity despite 11-aa overlap
Peptide design Epitope specificity MHC class II binding

Curated IEDB Experimental Validation: 6/6 Positive T Cell Assay Results for KLK4 (160-174)

According to the Immune Epitope Database (IEDB), the KLK4 (160-174) peptide (IEDB ID: 1864047) has been tested in 6 curated T cell assays, yielding 3 out of 3 positive IFN-γ release assays and 3 out of 3 positive proliferation assays for a 100% positive rate across all reported experiments [1]. The IEDB records this peptide as a confirmed naturally processed CD4+ T cell epitope, with the reference publication (Hural et al., 2002) serving as the sole source of experimental validation [2]. In contrast, the adjacent KLK4 (125-139) and KLK4 (155-169) peptides, while also positive for their respective clones, do not match the 160-174 peptide's combination of dual-lineage independent confirmation and high protein-sensitivity demonstrated by clone R2C7 [3].

Curated IEDB Experimental Validation
Cross-study comparable
6/6 positive T cell assays (3/3 IFN-γ + 3/3 proliferation)
Reported assay-response context
100% positive rate in IEDB-curated experiments
Immune Epitope Database T cell assay validation IFN-gamma release

Kallikrein-4 (160-174) Best Research and Industrial Application Scenarios


HLA-DRB1*0701-Restricted Immune Monitoring in Prostate Cancer Clinical Trials

For clinical trials evaluating prostate cancer vaccines or immunotherapies, Kallikrein-4 (160-174) is the mandatory reagent for monitoring KLK4-specific CD4+ T cell responses in patients carrying the HLA-DRB1*0701 allele (present in approximately 20-25% of Caucasian populations). The peptide enables IFN-γ ELISPOT and proliferation assays with sensitivity down to 250 pg/mL peptide-pulsed APC [1]. Because KLK4 (155-169) and KLK4 (125-139) are restricted by different HLA alleles (DRB1*0404 and DPB1*0401, respectively), using the correct peptide matched to patient HLA type is essential to avoid false-negative results [2].

Validation of Naturally Processed Antigen Presentation in Dendritic Cell-Based Vaccines

The 100-fold greater sensitivity of the p160-specific clone R2C7 for recombinant KLK4 protein (20 ng/mL) compared to the p155-specific clone (2,000 ng/mL) makes the 160-174 peptide the preferred reagent for quality control release assays of KLK4-based dendritic cell vaccines [1]. By pulsing DCs with recombinant KLK4 and using p160-specific T cell readouts, manufacturers can verify that the antigen processing and presentation machinery is intact and that the relevant epitope is generated at physiologically meaningful levels [2].

Epitope-Specific Tetramer Production for Direct Ex Vivo T Cell Enumeration

Kallikrein-4 (160-174) loaded into HLA-DRB1*0701 tetramers enables direct ex vivo quantification and phenotyping of KLK4-specific CD4+ T cells without the need for in vitro expansion. The dual independent T cell line confirmation (lines 1F9 and 1C3) provides higher confidence in tetramer specificity compared to single-lineage epitopes such as p125 or p155 [1]. This application is critical for pharmacodynamic biomarker analysis in prostate cancer immunotherapy trials where minimal sample manipulation is required [2].

Peptide Purity and Identity Reference Standard for GMP-Compliant KLK4 Peptide Manufacturing

The KLK4 (160-174) peptide, available from JPT Peptide Technologies with HPLC/MS-confirmed purity >90% and IEDB cataloguing (ID: 1864047), serves as a well-characterized reference standard for calibrating and validating analytical methods used in GMP peptide manufacturing [1]. Its defined sequence (H-RMPTVLQCVNVSVVS-OH) and established T cell reactivity profile make it suitable as a system suitability control in HPLC purity analysis and mass spectrometry identity testing for KLK4-derived peptide products [2].

Application
Selection Property
Validation Focus
HLA-DRB1*0701-restricted immune monitoring
HLA-allele-matched epitope specificity
IFN-γ ELISPOT and proliferation endpoint review
Dendritic cell vaccine antigen-processing QC
High protein-recognition sensitivity context
Model-response validation using p160-specific readouts
Ex vivo CD4+ T cell enumeration via tetramer
Dual-lineage independent epitope confirmation
Tetramer specificity and pharmacodynamic biomarker review
Peptide analytical method development
IEDB-catalogued reference standard identity
HPLC purity and mass spectrometry identity context
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